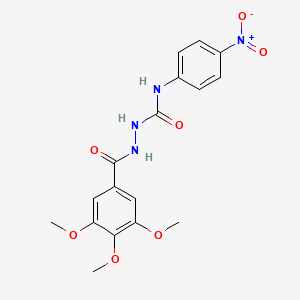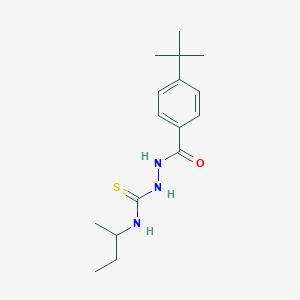![molecular formula C19H22BrN3O3 B4114308 N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4114308.png)
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide, also known as Compound 32, is a potent and selective inhibitor of the protein kinase C (PKC) isozymes δ and ε. PKC is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC isozymes δ and ε are particularly important in cancer biology, as they are frequently overexpressed in cancer cells and contribute to tumor growth and metastasis.
Wirkmechanismus
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 inhibits the activity of PKC isozymes δ and ε by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and leads to the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has been shown to specifically target PKC isozymes δ and ε, without affecting other PKC isozymes or other kinases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PKC isozymes δ and ε, N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has been shown to decrease the expression of various oncogenes, such as c-Myc and cyclin D1, and increase the expression of tumor suppressor genes, such as p21 and p27. N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has also been shown to inhibit the activity of angiogenic factors, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which play important roles in tumor angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC isozymes δ and ε, which allows for specific targeting of these kinases without affecting other kinases or cellular processes. N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has also been optimized for high purity and good yields, which facilitates its use in biochemical and cellular assays. However, N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, the optimal dosing and administration regimen for N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 have not been established.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32. One direction is to further characterize the pharmacokinetic properties and toxicity profile of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32, in order to determine its potential for clinical development. Another direction is to investigate the synergistic effects of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 with other anticancer agents, such as chemotherapy and radiotherapy. Combination therapy may enhance the anticancer activity of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 and reduce the risk of drug resistance. Finally, future studies may explore the potential of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 as a therapeutic agent for other diseases beyond cancer, such as cardiovascular and neurological disorders, where PKC isozymes δ and ε have been implicated.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 inhibits the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated the anticancer activity of N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 in mouse models of breast and prostate cancer. N-(4-bromophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide 32 has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease the expression of various oncogenes and angiogenic factors.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c1-12(2)16-9-4-13(3)10-17(16)26-11-18(24)22-23-19(25)21-15-7-5-14(20)6-8-15/h4-10,12H,11H2,1-3H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWFVVVBMKHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4114239.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114241.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114256.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4114262.png)

![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4114301.png)
![N-(2-methoxyethyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4114307.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4114313.png)
![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114323.png)